An In-depth Technical Guide to 1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene: A Versatile Building Block for Chemical Synthesis
An In-depth Technical Guide to 1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene: A Versatile Building Block for Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene, CAS 1009349-32-9. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide synthesizes information from established chemical principles and data on analogous structures to present a robust profile. The insights herein are intended to empower researchers in chemistry and drug discovery with a foundational understanding of its properties, synthesis, and potential applications.
Molecular Profile and Physicochemical Properties
1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene is a poly-functionalized aromatic compound. Its structure incorporates a reactive bromomethyl group, making it an excellent electrophile, alongside the electron-withdrawing nitro and chloro substituents on the benzene ring. These features collectively suggest its utility as a versatile intermediate in organic synthesis.
| Property | Value | Source |
| CAS Number | 1009349-32-9 | [1] |
| Molecular Formula | C₇H₄BrCl₂NO₂ | [1] |
| Molecular Weight | 284.92 g/mol | [1] |
| SMILES | O=[O-] | [1] |
| Appearance | Inferred to be a solid at room temperature | Based on similar structures |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Proposed Synthetic Pathway
Caption: Proposed three-step synthesis of 1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene.
Experimental Protocol: A Hypothetical Approach
Step 1: Synthesis of 2,5-Dichloronitrobenzene This reaction involves the nitration of p-dichlorobenzene. The use of a phase transfer catalyst can enhance the reaction rate and yield.[2]
-
To a cooled mixture of concentrated nitric acid and sulfuric acid, slowly add p-dichlorobenzene while maintaining the temperature between 70-90°C.
-
Introduce a catalytic amount of a phase transfer catalyst, such as cetyltrimethylammonium bromide.
-
After the reaction is complete (monitored by GC), quench the reaction by pouring it onto ice.
-
Separate the organic layer, wash with a sodium hydroxide solution to neutralize excess acid, followed by water until neutral pH is achieved.
-
The product, 2,5-dichloronitrobenzene, can be purified by crystallization.
Step 2: Synthesis of 2,5-Dichloro-3-nitrotoluene This step can be envisioned as a Friedel-Crafts alkylation. However, Friedel-Crafts reactions are often inefficient on strongly deactivated rings. An alternative would be to start from a pre-methylated precursor. Assuming the reaction proceeds, the protocol would be as follows:
-
To a suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add 2,5-dichloronitrobenzene.
-
Bubble methyl chloride gas through the cooled reaction mixture or add a liquid methylating agent.
-
Stir at a controlled temperature until the reaction is complete.
-
Carefully quench the reaction with ice-water.
-
Extract the product with an organic solvent, wash, dry, and purify by chromatography or crystallization.
Step 3: Synthesis of 1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene The final step is a radical benzylic bromination of the methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation to avoid competitive aromatic bromination.[3][4]
-
Dissolve 2,5-dichloro-3-nitrotoluene in a non-polar solvent like carbon tetrachloride or 1,2-dichloroethane.
-
Add N-bromosuccinimide and a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate, dry the organic layer, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.[5]
Chemical Reactivity and Potential Applications
The reactivity of 1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene is dictated by its key functional groups.
The Bromomethyl Group: A Potent Electrophile
The benzylic bromide is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This moiety is significantly more reactive than alkyl halides in nucleophilic substitution reactions due to the resonance stabilization of the resulting benzylic carbocation intermediate in an S(_N)1 pathway, or the favorable transition state in an S(_N)2 pathway.[6]
Caption: Nucleophilic substitution at the benzylic carbon.
This reactivity makes it a valuable reagent for introducing the 2,5-dichloro-3-nitrophenylmethyl moiety into various molecules. In drug discovery, such functionalized benzyl halides are frequently used to synthesize complex molecular architectures, including potential kinase inhibitors and other therapeutic agents.[7] For instance, it can be used in the N-alkylation of amines, O-alkylation of alcohols or phenols, and S-alkylation of thiols to form ethers, esters, and thioethers, respectively.
The Nitroaromatic System
The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, it can undergo other important transformations:
-
Reduction to an Aniline: The nitro group can be readily reduced to an amino group using various reducing agents such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation is fundamental in medicinal chemistry, as the resulting aniline is a key precursor for the synthesis of a wide range of heterocycles and other functionalities.
Caption: Reduction of the nitro group to form the corresponding aniline.
-
Nucleophilic Aromatic Substitution (S(_N)Ar): While less common for this specific substitution pattern, highly activated nitroaromatics can undergo S(_N)Ar reactions, where a nucleophile displaces a suitable leaving group on the ring.
Analytical Characterization: Predicted Spectral Data
While experimental spectra for this compound are not widely published, its key spectral features can be predicted based on its structure and data from analogous compounds.[8][9][10]
¹H NMR Spectroscopy:
-
Benzylic Protons (-CH₂Br): A singlet is expected around δ 4.5-5.0 ppm.
-
Aromatic Protons: Two doublets are anticipated in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two non-equivalent aromatic protons. The electron-withdrawing nature of the nitro and chloro groups will likely shift these protons downfield.
¹³C NMR Spectroscopy:
-
Benzylic Carbon (-CH₂Br): A signal is expected in the range of δ 30-35 ppm.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-150 ppm), including carbons attached to chlorine, the nitro group, and hydrogen.
Infrared (IR) Spectroscopy:
-
N-O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group are expected around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[11]
-
C-H Stretching (Aromatic): Peaks are expected just above 3000 cm⁻¹.
-
C=C Stretching (Aromatic): A series of absorptions in the 1600-1450 cm⁻¹ region.
-
C-Br Stretching: A signal in the lower frequency region, typically around 600-500 cm⁻¹.
-
C-Cl Stretching: Absorptions are expected in the 800-600 cm⁻¹ range.
Safety and Handling
Given its structure as a substituted nitrobenzyl bromide, 1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene should be handled as a hazardous substance. Benzyl bromides are known to be lachrymatory and corrosive. The nitro functionality can also contribute to toxicity.
Hazard Assessment (Inferred)
-
Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.
-
Skin Corrosion/Irritation: Expected to cause severe skin burns.
-
Eye Damage/Irritation: Expected to cause serious eye damage.
-
Respiratory Sensitization: May cause respiratory irritation.
-
Mutagenicity/Carcinogenicity: As an alkylating agent, it should be treated as a potential mutagen and carcinogen.
Recommended Handling Procedures
All handling of this compound should be performed in a well-ventilated fume hood. Personal protective equipment (PPE) is mandatory.
-
Engineering Controls: Use a certified chemical fume hood. For handling larger quantities, a glove box may be appropriate.
-
Personal Protective Equipment:
-
Gloves: Wear two pairs of chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles and a face shield are essential.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
-
-
Spill and Waste Management:
-
Have a spill kit readily available. In case of a spill, evacuate the area and clean up using appropriate absorbent materials while wearing full PPE.
-
Dispose of all waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.
-
It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this chemical. In the absence of a specific SDS, the handling precautions for hazardous alkylating agents and nitroaromatic compounds should be strictly followed.[12][13][14][15][16]
Conclusion
1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene is a promising chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Its dual reactivity, stemming from the electrophilic bromomethyl group and the transformable nitroaromatic core, allows for the construction of complex molecular frameworks. While direct experimental data remains limited, this guide provides a solid, scientifically-grounded foundation for researchers to understand and utilize this compound. As with any reactive chemical, strict adherence to safety protocols is paramount.
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